3,5'-Dimethyl-3'-fluorobutyrophenone
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Overview
Description
3,5’-Dimethyl-3’-fluorobutyrophenone is a synthetic organic compound that belongs to the class of ketones. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5’-Dimethyl-3’-fluorobutyrophenone typically involves the use of organoboron reagents in Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The reaction involves the transmetalation of organoboron reagents with palladium (II) complexes, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 3,5’-Dimethyl-3’-fluorobutyrophenone may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3,5’-Dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,5’-Dimethyl-3’-fluorobutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5’-Dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptor sites, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3’-fluorobutyrophenone: A closely related compound with similar chemical properties.
3,5-Difluorophenol: Another fluorinated compound with different functional groups and applications.
Uniqueness
3,5’-Dimethyl-3’-fluorobutyrophenone stands out due to its specific combination of methyl and fluorine substituents, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUKHEGZUQQVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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